Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate
Overview
Description
Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a methoxyphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate typically involves the esterification of 2-fluoro-4-(4-methoxyphenyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of 2-substituted-4-(4-methoxyphenyl)benzoates.
Reduction: Formation of 2-fluoro-4-(4-methoxyphenyl)benzyl alcohol.
Oxidation: Formation of 2-fluoro-4-(4-methoxyphenyl)benzoic acid.
Scientific Research Applications
Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Lacks the methoxyphenyl group, making it less complex and potentially less versatile.
Methyl 4-methoxybenzoate: Lacks the fluorine atom, which may reduce its binding affinity and stability in biological systems.
Uniqueness
Methyl 2-fluoro-4-(4-methoxyphenyl)benzoate stands out due to the combination of the fluorine atom and the methoxyphenyl group, which can enhance its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-fluoro-4-(4-methoxyphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-12-6-3-10(4-7-12)11-5-8-13(14(16)9-11)15(17)19-2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZPBIYGRXOTHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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